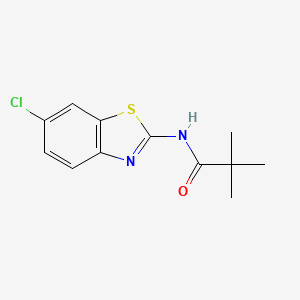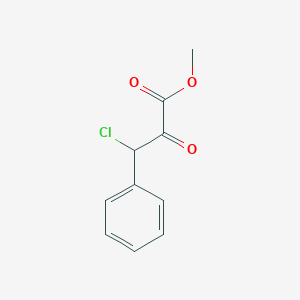![molecular formula C15H27NO4 B2779193 N-Boc-2-(1-amino]cyclooctyl)acetic acid CAS No. 1199779-45-7](/img/structure/B2779193.png)
N-Boc-2-(1-amino]cyclooctyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-2-(1-amino]cyclooctyl)acetic acid” is a chemical compound with the linear formula C12H21NO4 . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines . This method is highly chemoselective, forming N-Boc-protected compounds as sole products without competitive formation of O-Boc or oxazolidinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H21NO4 . The molecular weight of the compound is 243.30 .Chemical Reactions Analysis
The chemical reactions involving this compound are typically related to peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The Boc protection can be removed under anhydrous acidic conditions .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 243.30 . The compound has a high assay value of ≥97.0% .Aplicaciones Científicas De Investigación
Synthesis and Protective Group Strategies
Efficient Conversion to 2-(1-Aminoethyl)-1,3,4-Oxadiazoles : A series of derivatives was obtained from reactions involving N-Boc-protected alanine hydrazide, showcasing its utility in synthesizing oxadiazoles through cyclization processes (Kudelko & Zieliński, 2010).
N-tert-Butoxycarbonylation of Amines : Demonstrates the importance of N-Boc as a protective group in the synthesis of N-tert-butoxycarbonyl amino acids, highlighting its stability and utility in peptide synthesis (Heydari et al., 2007).
Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid : This research outlines the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, using N-Boc-protected derivatives (Berkessel, Glaubitz, & Lex, 2002).
Chemoselective N-Boc Protection of Amines : An efficient protocol for N-Boc protection of various amines under solvent-free conditions, highlighting the versatility of N-Boc as a protective group in synthetic chemistry (Akbari et al., 2010).
Applications in Heterocyclic Compound Synthesis
Synthesis of Pyrrolizidinone Amino Acid : Enantiopure pyrrolizidinone amino acid was synthesized from aspartate beta-aldehyde, showcasing the use of N-Boc-protected intermediates in the synthesis of conformationally rigid dipeptide surrogates (Dietrich & Lubell, 2003).
Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions : This research highlights the use of N-Boc-protected arylimines in the synthesis of beta-aminoketones, demonstrating the role of N-Boc in facilitating enantioselective synthesis (Uraguchi & Terada, 2004).
Biocatalytic Asymmetric Synthesis of Vinyl-ACCA Ethyl Ester : Outlines a study on the asymmetric synthesis of a key chiral intermediate using N-Boc-vinyl-ACCA ethyl ester, emphasizing the significance of N-Boc in the development of pharmaceuticals (Zhu, Shi, Zhang, & Zheng, 2018).
Synthesis of Azetidine and Oxetane Amino Acid Derivatives : A novel synthetic route utilizing N-Boc-protected intermediates for the preparation of heterocyclic amino acid derivatives, showing the broad applicability of N-Boc in generating functionalized heterocycles (Gudelis et al., 2023).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-15(11-12(17)18)9-7-5-4-6-8-10-15/h4-11H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMRWXOTFBMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCCC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


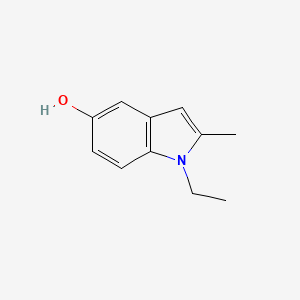
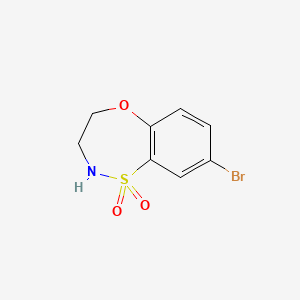
![N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779113.png)
![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)
![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)
![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)

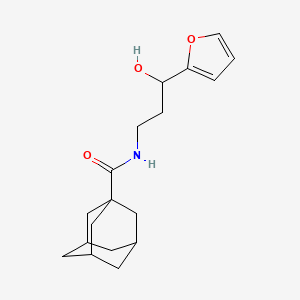

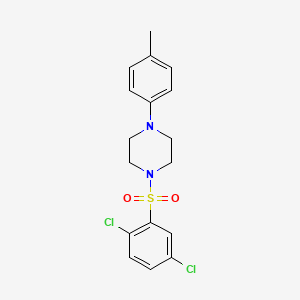
![3-cinnamyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779127.png)
